REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[C:5]([CH3:14])[CH:4]=1.[Br:15]Br>CO>[Br:15][CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH3:14])[C:10]1=[O:13]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C2CCCC(C2=C1)=O)C
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous sodium thiosulphate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=CC(=CC(=C2CC1)C)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |